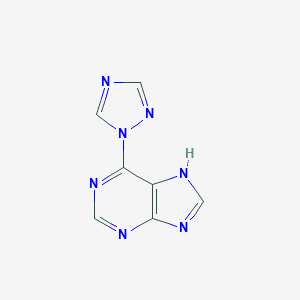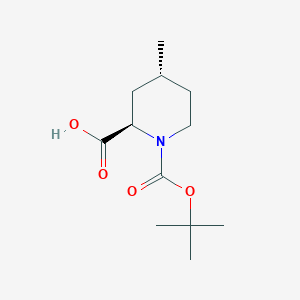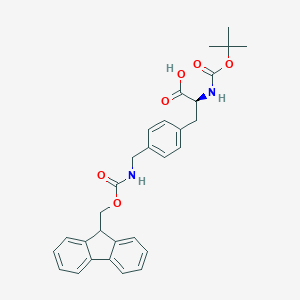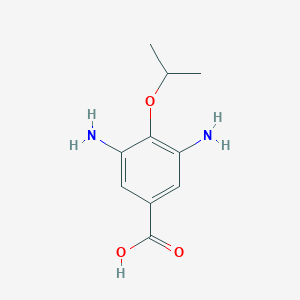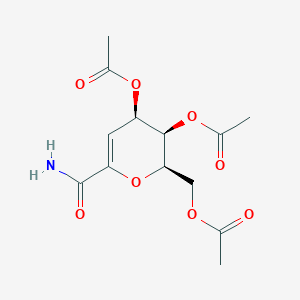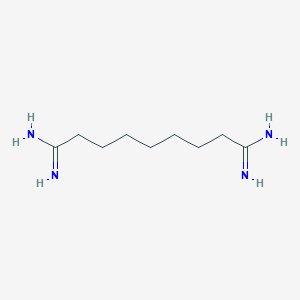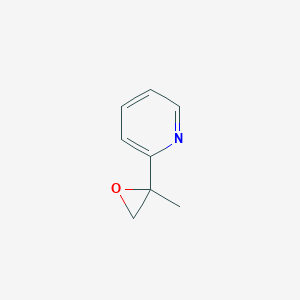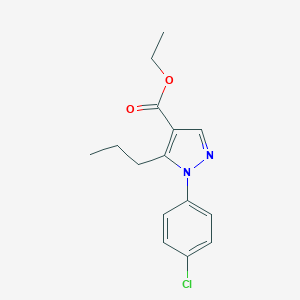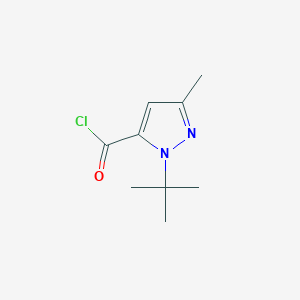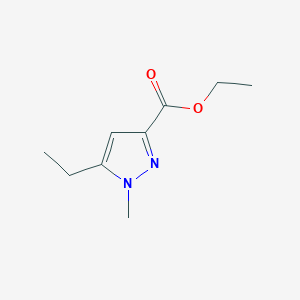
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate belongs to the family of pyrazole derivatives. Pyrazoles are a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms opposite each other.
Synthesis Analysis
Pyrazole derivatives are often synthesized using condensation reactions involving various reactants. For instance, the synthesis of similar compounds like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves a one-pot condensation reaction using ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine (Viveka et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques like X-ray diffraction, NMR spectroscopy, and DFT studies. These analyses reveal the crystalline structure, molecular geometry, and electronic properties of the compound. For example, ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate's molecular structure was analyzed using X-ray diffraction and DFT calculations (Zhao & Wang, 2023).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Pyrazole derivatives serve as a privileged scaffold for synthesizing heterocyclic compounds due to their unique reactivity and structural versatility. Gomaa and Ali (2020) highlight the utility of pyrazole derivatives, specifically focusing on 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, as building blocks for creating a wide array of heterocyclic compounds such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. The review underlines the synthesis and application of these derivatives in creating various classes of heterocyclic compounds and dyes, emphasizing their mild reaction conditions and broad range of precursors including amines, α-aminocarboxylic acids, their esters, phenols, and malononitriles (Gomaa & Ali, 2020).
Medicinal Chemistry Applications
Pyrazole derivatives are known for their wide spectrum of biological activities, making them significant in medicinal chemistry. A review by Shaaban, Mayhoub, and Farag (2012) covers the therapeutic applications of pyrazoline derivatives, documenting their antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer properties, and more. The review emphasizes the versatility of pyrazoline derivatives in drug discovery, suggesting their potential in developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
Sharma et al. (2021) further elaborate on the significance of methyl-substituted pyrazoles in medicinal chemistry, highlighting their potent biological activities and the synthetic approaches for these derivatives. The review underscores the importance of pyrazole nucleus in generating new leads with high efficacy and reduced microbial resistance in medicinal chemistry (Sharma et al., 2021).
Material Science Applications
In the domain of material science, pyrazole derivatives find applications in chemical modifications and synthesis of materials. Heinze et al. (2008) discuss the use of ionic liquids containing pyrazole derivatives for cellulose modification, illustrating the versatility of pyrazole compounds in creating cellulose esters and carbanilates under mild conditions. This application highlights the role of pyrazole derivatives in developing new materials and enhancing the properties of existing ones (Heinze et al., 2008).
Safety And Hazards
The safety information for Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate indicates that it is classified as Acute Tox. 4 Oral, with a hazard statement of H302 . The signal word is Warning, and the recommended personal protective equipment includes a dust mask type N95 (US), Eyeshields, and Gloves .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-ethyl-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERUIWILZNIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622899 | |
| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
165744-14-9 | |
| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

